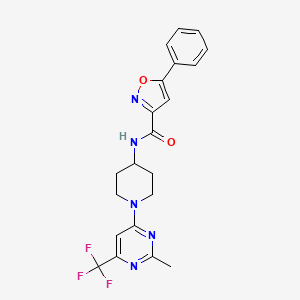

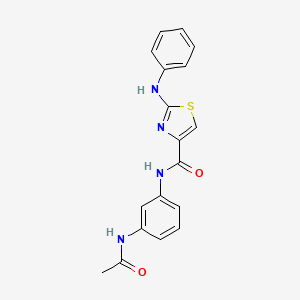

2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide involves multi-step reactions starting from basic aromatic compounds. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole includes the use of Gaussian09 software for optimization and the GAR2PED program for potential energy distribution analysis . Similarly, the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides involves converting benzoic acid into various intermediates before the final reaction with 2-bromoacetamide . These processes typically involve the use of reagents like DMF and sodium hydride and are characterized by spectral methods such as EI-MS, IR, and NMR .

Molecular Structure Analysis

The molecular structure of these compounds is often investigated using computational methods alongside experimental techniques. For example, the HOMO and LUMO analysis is used to determine charge transfer within the molecule, and NBO analysis helps in understanding the stability arising from hyper-conjugative interactions and charge delocalization . The crystal structure of related compounds, such as 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, has been determined using single-crystal X-ray diffraction, revealing dihedral angles and stabilizing intra- and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their antimicrobial properties. The reactions are tailored to introduce specific functional groups that confer biological activity. For instance, the reaction of 1,3,4-oxadiazole with primary amines leads to the formation of triazol derivatives with potential antimicrobial activity . The choice of substituents and reaction conditions are critical factors that influence the yield and properties of the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of bromo, chloro, and trifluoromethyl groups can significantly affect the electron distribution and, consequently, the reactivity of the molecules. The first hyperpolarizability of these compounds suggests their suitability for nonlinear optical (NLO) studies, indicating a potential application in materials science . The antimicrobial activities of these compounds are often broad-spectrum, targeting both Gram-positive and Gram-negative bacteria, which is attributed to the presence of specific functional groups and the overall molecular architecture .

Wissenschaftliche Forschungsanwendungen

Thiophene Analogues and Carcinogenicity Evaluation

Studies on thiophene analogues, similar in some aspects to the compound due to the presence of aromatic rings and potential bioactivity, have been conducted to evaluate their carcinogenic potential. For example, thiophene analogues of benzidine and 4-aminobiphenyl were synthesized and evaluated for potential carcinogenicity, illustrating a methodological approach to assessing the health risks of novel compounds with aromatic structures Ashby, Styles, Anderson, Paton, 1978.

Advanced Oxidation Processes for Compound Degradation

Research on the degradation of pharmaceutical compounds like acetaminophen (paracetamol) by advanced oxidation processes (AOPs) provides insights into how complex organic molecules can be broken down in environmental and laboratory settings. Such studies are crucial for understanding the fate of pharmaceutical and chemical pollutants in the environment and may have relevance for the degradation or transformation of the compound Qutob, Hussein, Alamry, Rafatullah, 2022.

Novel Synthetic Opioids Chemistry and Pharmacology

Research on non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, sheds light on the exploration of new therapeutic agents with potential analgesic applications. Such studies underscore the importance of understanding the chemistry and pharmacology of novel compounds for medical applications Sharma, Hales, Rao, NicDaéid, McKenzie, 2018.

Eigenschaften

IUPAC Name |

2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrClF3N2O2S/c19-12-4-1-10(2-5-12)15-8-24-17(27-15)28-9-16(26)25-14-7-11(18(21,22)23)3-6-13(14)20/h1-8H,9H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXQJMSDNIKCGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate](/img/structure/B2506946.png)

![(1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B2506953.png)

![2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2506956.png)

![(2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2506962.png)